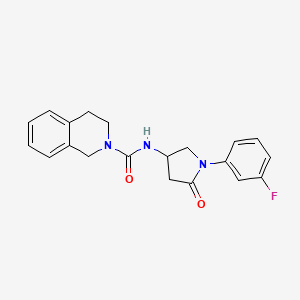

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that likely belongs to the class of compounds known as amides . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in biochemistry and materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide are synthesized through amidation reactions . Amidation is a type of chemical reaction where an amide is formed from a carboxylic acid and an amine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques provide detailed information about the atomic and molecular structure of a compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, protodeboronation of pinacol boronic esters has been reported . Protodeboronation is a type of chemical reaction where a boron atom is replaced by a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For similar compounds, properties like molecular weight, chemical formula, and InChI key have been reported .Aplicaciones Científicas De Investigación

- In an orthotopic breast cancer mouse model, the most potent analogues inhibited tumor growth without systemic toxicity, making them promising candidates for further development as anti-tumor agents .

- The compound “1-(3-Fluorophenyl)biguanide hydrochloride” (1-(3-F-Ph)BG-HCl) is being investigated for its potential to modulate protein-protein interactions (PPIs). PPIs play crucial roles in cellular processes, and targeting them can lead to therapeutic benefits.

- While not directly related to the mentioned compound, it’s worth noting that compounds containing Schiff base groups have shown promising antifungal activity. These include molecules with a triazole system, such as Fluconazole, Posaconazole, and Intraconazole .

Antitumor Efficacy in Breast Cancer

Protein-Protein Interaction (PPI) Modulation

Antifungal Activity

Safety and Hazards

Direcciones Futuras

Research into similar compounds continues to be a significant area of interest. For instance, new derivatives of pyrazolo[3,4-b]pyridines have been synthesized and studied for their antitumor efficacy . Similarly, a newly synthesized pyrazole derivative has been found to reduce blood pressure in spontaneously hypertensive rats .

Propiedades

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-16-6-3-7-18(10-16)24-13-17(11-19(24)25)22-20(26)23-9-8-14-4-1-2-5-15(14)12-23/h1-7,10,17H,8-9,11-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHCQHZSLLNRCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)

![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)